N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
Description
N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyl group, a chloro substituent, a methoxy group, and a piperidinyl ethyl group attached to a benzenesulfonamide core. Its diverse functional groups make it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C21H25ClN2O4S |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-methoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-19-11-10-18(22)14-20(19)29(26,27)24(15-17-8-4-2-5-9-17)16-21(25)23-12-6-3-7-13-23/h2,4-5,8-11,14H,3,6-7,12-13,15-16H2,1H3 |
InChI Key |
PAASVBLWYGWNPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group.
Sulfonation: The amino group is then sulfonated to form the benzenesulfonamide core.
Alkylation: The benzenesulfonamide is alkylated with benzyl chloride to introduce the benzyl group.
Substitution: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Piperidinyl Ethyl Group Introduction: Finally, the piperidinyl ethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the piperidinyl group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) for electrophilic substitution; nucleophiles like sodium methoxide (NaOCH3) for nucleophilic substitution.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-chloro-2-methoxybenzamide: Shares the benzyl, chloro, and methoxy groups but lacks the piperidinyl ethyl group.
N-benzyl-2-methoxy-5-propargyloxybenzoamides: Similar structure with a propargyloxy group instead of the piperidinyl ethyl group.
Uniqueness
N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of the piperidinyl ethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological profiles.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Sulfonamide group : Known for its antibacterial properties.
- Chloro and methoxy substituents : These groups may influence the compound's reactivity and biological activity.
- Piperidine moiety : Often associated with various pharmacological effects.
Molecular Formula
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties . For example, derivatives containing the piperidine structure have shown efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.5 | Induces apoptosis via mitochondrial pathways |
| HepG2 (Liver Cancer) | 0.7 | Cell cycle arrest at G2/M phase |
| MV4-11 (Leukemia) | 0.04 | Inhibition of FLT3 kinase activity |
These findings suggest that the incorporation of specific functional groups can enhance the anticancer activity of sulfonamide derivatives.
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial activity . Research has demonstrated that similar compounds exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 125 |
| Pseudomonas aeruginosa | 150 |
These results indicate that modifications in the chemical structure can significantly impact antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer activity in vitro. This compound was found to effectively inhibit cell proliferation in breast cancer models through mechanisms involving apoptosis and cell cycle regulation .
Case Study 2: Antimicrobial Properties
A recent investigation into the antimicrobial properties of various sulfonamide derivatives highlighted the effectiveness of N-benzyl compounds against resistant bacterial strains. The study concluded that structural modifications, such as the introduction of chloro and methoxy groups, significantly enhanced antibacterial activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
